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Compound of Interest

Compound Name: Onitisin

CAS No.: 53823-03-3

Cat. No.: B206521 Get Quote

Abstract & Structural Overview
Onitisin (CAS: 53823-03-3) is a phenolic pterosin, specifically characterized as (2R)-2-

(hydroxymethyl)-2,4,6-trimethyl-5-(2-hydroxyethyl)-2,3-dihydroinden-1-one. It belongs to the

illudalane class of sesquiterpenoids.

Accurate NMR assignment of Onitisin is challenging due to the presence of a fully substituted

aromatic ring and multiple oxygenated aliphatic side chains. This protocol addresses the

specific difficulty of distinguishing between the methyl and methylene signals in the crowded

aliphatic region and confirms the absence of aromatic protons, a diagnostic feature of this

molecule.

Key Structural Features for NMR Detection
Indan-1-one Core: Bicyclic skeleton containing a ketone (C1) and a fully substituted benzene

ring.

Quaternary Center (C2): A chiral center bearing a methyl group and a hydroxymethyl group.

Fully Substituted Aromatic Ring: Contains four substituents (OH, Methyl, Hydroxyethyl,

Methyl), resulting in zero aromatic protons.

Side Chains: A hydroxyethyl group (-CH2CH2OH) and a hydroxymethyl group (-CH2OH).
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Materials and Methods
Sample Preparation

Solvent Selection:

Recommended:Methanol-d4 (CD3OD) or Acetone-d6. These solvents prevent signal

broadening often seen with hydroxyl protons and provide excellent resolution for the

aliphatic methylene signals.

Alternative:DMSO-d6 is required if the detection of the phenolic hydroxyl proton and

aliphatic hydroxyl protons (as exchangeable signals) is necessary for confirmation.

Concentration: Dissolve 5–10 mg of isolated Onitisin in 600 µL of solvent. Filter through a

0.45 µm PTFE filter into a high-quality 5 mm NMR tube.

Instrumental Parameters
Acquire spectra on a spectrometer with a field strength of at least 400 MHz (600 MHz preferred

for resolving diastereotopic protons).
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Experiment
Pulse
Sequence

Scans (NS) TD (Points)
Spectral
Width
(ppm)

Purpose

1H 1D zg30 16 64k 14

Quantitative

proton count

& integration.

13C 1D zgpg30 1024+ 64k 240

Carbon

skeleton

identification.

COSY cosygpppqf 8 2k x 256 10

Trace spin

systems

(ethyl/methyl

chains).

HSQC
hsqcedetgpsi

sp2.3
8 2k x 256

10 (F2), 160

(F1)

1-bond C-H

correlations

(Multiplicity

edited).

HMBC
hmbcgplpndq

f
16 4k x 512

10 (F2), 240

(F1)

Long-range

(2-3 bond)

connectivity.

Results and Discussion: Assignment Logic
The Diagnostic "Silent" Region
The most immediate indicator of Onitisin is the empty aromatic region (6.5 – 8.5 ppm) in the

1H NMR spectrum. Unlike Pterosin B or other congeners, Onitisin's aromatic ring is fully

substituted. If signals appear here, the sample is likely impure or a different isomer.

1H NMR Assignment Strategy
The aliphatic region contains distinct spin systems. The chiral center at C2 renders the

adjacent methylene protons diastereotopic (AB systems).
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C3-Methylene (Ring): Appears as an AB quartet around 2.60 – 3.10 ppm with a large

geminal coupling constant (

Hz). These protons correlate to the carbonyl in HMBC.

C2-Hydroxymethyl (-CH2OH): Also appears as an AB system (or broad singlet if rotation is

fast) typically between 3.50 – 3.80 ppm.

Hydroxyethyl Side Chain (-CH2CH2OH):

Ar-CH2: Triplet-like multiplet at ~2.90 – 3.00 ppm.

CH2-OH: Triplet at ~3.60 – 3.75 ppm.

Methyl Groups:

C2-Me: Singlet, typically shielded ~1.10 – 1.30 ppm.

Ar-Me (x2): Singlets, deshielded by the aromatic ring, ~2.10 – 2.40 ppm.

13C NMR Assignment Strategy
The 13C spectrum should display 15 carbon signals.

Carbonyl (C1): Most downfield signal (~210 ppm).

Aromatic Carbons (6 signals): Clustered in the 120 – 160 ppm range. The phenolic carbon

(C-OH) will be the most deshielded (~155 ppm).

Aliphatic Carbons:

C2 (Quaternary): ~50 ppm.

C3 (Methylene): ~35-40 ppm.

Oxygenated Methylenes: Two signals at ~60-70 ppm (C2-CH2OH and Sidechain-

CH2OH).

Data Tables
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Table 1: Representative 1H NMR Data (CD3OD, 400 MHz)
Note: Chemical shifts (

) are estimates based on pterosin structural congeners and substituent additivity rules.

Position (ppm) Mult. (Hz)
Assignment
Logic

1 - - - Carbonyl (C=O)

2 - - -
Quaternary

Center

3 2.65, 3.05 d (AB) 16.0
Ring methylene

(Diastereotopic)

2-Me 1.18 s -
Methyl at chiral

center

2-CH2OH 3.55, 3.68 d (AB) 11.0
Hydroxymethyl at

C2

Ar-Me (C4) 2.35 s - Aromatic Methyl

Ar-Me (C6) 2.15 s - Aromatic Methyl

Sidechain 2.95 t 7.0

Benzylic

methylene (Ar-

CH2-)

Sidechain 3.65 t 7.0
Hydroxymethylen

e (-CH2-OH)

Aromatic H None - -
Diagnostic

Feature

Table 2: Representative 13C NMR Data (CD3OD, 100
MHz)
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Position (ppm) Type Assignment Logic

C1 212.5 C=O Indanone Carbonyl

C-OH (Ar) 154.8 C_q Phenolic Carbon

Ar-C (Subst) 125 - 145 C_q
Fully substituted ring

carbons (x5)

2-CH2OH 68.5 CH2
Primary Alcohol (C2

substituent)

Sidechain 61.2 CH2
Primary Alcohol (Ethyl

chain)

C2 51.5 C_q
Quaternary alpha-

carbon

C3 36.8 CH2 Ring Methylene

Sidechain 29.5 CH2 Benzylic Methylene

Ar-Me

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Assignment of Onitisin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b206521#onitisin-1h-and-13c-nmr-spectral-
assignment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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